molecular formula C10H15NO B13541308 (S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

Cat. No.: B13541308
M. Wt: 165.23 g/mol
InChI Key: RMSCGKQKPMOHRD-QMMMGPOBSA-N
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Description

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine is a chiral primary amine characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 4-position. The amine group is attached to the first carbon of an ethane chain, creating a chiral center with (S)-configuration. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(2-methoxy-4-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8H,11H2,1-3H3/t8-/m0/s1

InChI Key

RMSCGKQKPMOHRD-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C)N)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)OC

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination via Chiral Auxiliary or Catalyst

One of the most documented and industrially scalable methods involves the following key steps:

  • Step 1: Formation of an Imine or Schiff Base Intermediate

    The starting material, 4-methoxyacetophenone (or closely related 2-methoxy-4-methylacetophenone), is reacted with a chiral amine such as (S)-(-)-α-methylbenzylamine in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction is typically performed in an organic solvent such as toluene under reflux conditions with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium toward imine formation.

  • Step 2: Catalytic Hydrogenation

    The imine intermediate is subjected to catalytic hydrogenation using palladium on carbon (10% Pd/C) under hydrogen atmosphere at moderate temperatures (35-55°C). This step reduces the imine to the corresponding chiral amine.

  • Step 3: Salt Formation and Isolation

    The free base amine is converted into its hydrochloride salt by treatment with isopropanol and hydrogen chloride or similar acid, followed by crystallization from ethyl acetate to yield the pure (S)-1-(2-methoxy-4-methylphenyl)ethan-1-amine hydrochloride with high chiral purity (up to 100% by HPLC).

Alternative Routes Using Chiral Oxazolidinone Derivatives

Another advanced method involves:

  • Conversion of 4-methoxyphenylacetic acid to an acid chloride using oxalyl chloride.
  • Reaction with lithium salt of (S)-4-benzyl-2-oxazolidinone at low temperature (-78°C) to form a chiral oxazolidinone intermediate.
  • Alkylation with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) to introduce the methyl group.
  • Subsequent hydrolysis and reduction steps to yield the chiral amine.

This method is more complex but allows excellent stereochemical control and is suitable for industrial scale-up.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Imine formation 4-methoxyacetophenone + (S)-α-methylbenzylamine, p-TSA, toluene, reflux, Dean-Stark trap ~85-90 Water removal critical for equilibrium
Catalytic hydrogenation Pd/C (10%), H2 atmosphere, 35-55°C, 10-12 hours ~80-90 Careful control of temperature and pressure
Salt formation & crystallization HCl in isopropanol, crystallization from ethyl acetate ~90 Produces stable hydrochloride salt

Analytical Data Supporting Purity and Structure

  • Chiral Purity: Achieved 100% enantiomeric excess as confirmed by chiral high-performance liquid chromatography (HPLC).
  • Melting Point: Hydrochloride salt typically melts at 178.2-180.0°C.
  • Optical Rotation: $$[α]^{25}_D = +79°$$ (c=0.25 in methanol).
  • Infrared Spectroscopy (KBr): Characteristic peaks include N-H stretching around 3300 cm⁻¹, aromatic C=C stretches near 1600 cm⁻¹, and methoxy group absorptions near 1100 cm⁻¹.

Summary Table of Preparation Routes

Method Starting Material Key Intermediate Catalyst/Reagent Advantages Disadvantages
Asymmetric reductive amination 4-methoxyacetophenone Imine with (S)-α-methylbenzylamine Pd/C, p-Toluenesulfonic acid High enantiomeric purity, scalable Requires careful water removal
Chiral oxazolidinone approach 4-methoxyphenylacetic acid Oxazolidinone derivative Oxalyl chloride, LiHMDS, methyl iodide Excellent stereocontrol Multi-step, low temperature required

Research Findings and Industrial Relevance

  • The described processes have been patented and validated for industrial production, emphasizing scalability and reproducibility.
  • The use of chiral auxiliaries or catalysts ensures the production of enantiomerically pure this compound, crucial for pharmaceutical applications where stereochemistry impacts biological activity.
  • The hydrogenation step's parameters (catalyst loading, temperature, pressure) are critical for yield and enantiomeric excess.
  • Salt formation as hydrochloride improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -OCH₃ (2), -CH₃ (4) C₁₀H₁₅NO 165.23 Chiral intermediate, potential ligand
(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine -OCH₃ (2), -Br (4) C₉H₁₂BrNO 244.11 Higher lipophilicity; halogenated analog
(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine -OCH₃ (2), -F (4) C₉H₁₂FNO 169.20 Enhanced electronic effects; fluorinated
(S)-1-(2-Methoxyphenyl)ethylamine -OCH₃ (2) C₉H₁₃NO 151.21 Reduced steric hindrance
1-(4-Fluorophenyl)ethan-1-amine (F-MBA) -F (4) C₈H₁₀FN 139.17 Simplified structure; electronic studies
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine Ether-linked -OCH₃ (4) C₁₀H₁₅NO₂ 181.23 Ether functionality; solubility studies

Structural and Electronic Comparisons

Substituent Effects: Bromine (Br): The brominated analog (C₉H₁₂BrNO) exhibits increased molecular weight and lipophilicity compared to the methyl-substituted compound. Bromine’s polarizability enhances reactivity in cross-coupling reactions . Fluorine’s small size minimizes steric disruption . Methoxy (-OCH₃): The methoxy group in the parent compound is electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with fluorine’s deactivating nature .

Analogs lacking this group (e.g., (S)-1-(2-Methoxyphenyl)ethylamine) may exhibit greater conformational flexibility .

Synthetic Accessibility :

  • Lithium-halogen exchange (e.g., using 4-bromophenyl derivatives) is a common strategy for synthesizing such amines, as seen in related compounds . The methyl and methoxy substituents in the parent compound likely require regioselective substitution or protective group strategies.

Pharmacological and Material Science Relevance

  • Medicinal Chemistry : Fluorinated and brominated analogs are explored as kinase inhibitors (e.g., avapritinib derivatives) due to their ability to modulate enzyme activity via halogen bonding .
  • Material Science : Ether-linked analogs (e.g., 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine) may serve as precursors for polymers or surfactants, leveraging their solubility and hydrogen-bonding capabilities .

Biological Activity

(S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine, also known as (S)-methoxyphenethylamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound features a methoxy group and a methyl group on the benzene ring, contributing to its unique pharmacological profile. The stereochemistry of the compound plays a crucial role in its biological activity, as different enantiomers can exhibit distinct effects on biological systems.

This compound primarily interacts with neurotransmitter receptors in the central nervous system. Its activity can be attributed to:

  • Agonistic Effects : It may act as an agonist at certain serotonin receptors, influencing mood regulation and cognitive functions.
  • Antagonistic Effects : The compound could also function as an antagonist at other receptor sites, potentially modulating neurotransmitter release and activity.

Neuropharmacological Effects

Research indicates that this compound may have antidepressant and anxiolytic properties. Studies have shown that compounds with similar structures often exhibit psychoactive effects, which can be beneficial in treating mood disorders.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of phenethylamines have revealed that this compound may exhibit antibacterial and antifungal activities. For instance, compounds structurally related to it demonstrated significant activity against various bacterial strains:

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Related Phenethylamine0.0039 - 0.025Various Gram-positive and Gram-negative bacteria

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Study on Antidepressant Effects

A study published in Organic & Biomolecular Chemistry investigated the effects of various phenethylamines on mood regulation. The findings indicated that this compound exhibited significant antidepressant-like effects in animal models, correlating with serotonin receptor activation .

Antimicrobial Efficacy Research

In a comprehensive analysis of monomeric alkaloids published by MDPI, researchers tested several derivatives for antimicrobial activity. The results showed that derivatives similar to this compound had MIC values indicating strong antibacterial properties against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for (S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves:

  • Nucleophilic substitution : Starting from 2-methoxy-4-methylbenzaldehyde, reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the amine group with stereocontrol .
  • Catalytic hydrogenation : Reduction of a ketone intermediate using enantioselective hydrogenation conditions (e.g., Pd/C with chiral ligands) .
  • Chiral resolution : Separation of racemic mixtures via diastereomeric salt formation using tartaric acid derivatives, followed by crystallization .

Q. Key Quality Control Steps :

  • Chiral HPLC : To verify enantiomeric excess (≥99%) using columns like Chiralpak AD-H or OD-H .
  • Polarimetry : Confirmation of optical rotation values compared to literature standards .

Q. How is the stereochemical configuration of this compound confirmed in structural studies?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Circular Dichroism (CD) spectroscopy : Correlates Cotton effects with absolute configuration .
  • NMR anisotropy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in solution .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

Methodological Answer:

  • Receptor binding assays : Screen for affinity at serotonin (5-HT₁A/₂A) or dopamine receptors using radioligand displacement (e.g., [³H]-WAY-100635 for 5-HT₁A) .
  • Enzyme inhibition studies : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric assays .
  • Cytotoxicity screening : Use SH-SY5Y neuroblastoma cells to assess IC₅₀ values .

Q. Experimental Design Tip :

  • Include positive controls (e.g., fluoxetine for 5-HT reuptake) and validate assays with known agonists/antagonists .

Advanced Research Questions

Q. How do electronic effects of the methoxy and methyl substituents influence receptor binding affinity?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with substituent variations (e.g., -OCH₃ → -F, -CH₃ → -CF₃) and measure binding ΔΔG values .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify key π-π or hydrogen-bonding interactions .
  • Pharmacophore mapping : Overlay structures with co-crystallized receptor ligands (e.g., 5-HT₁A/PDB:7EKG) .

Q. Data Contradiction Analysis :

  • If methyl substitution increases lipophilicity but reduces affinity, evaluate steric clashes via molecular dynamics simulations (e.g., GROMACS) .

Q. What strategies resolve contradictions in reported biological activity between enantiomers?

Methodological Answer:

  • Enantiopure synthesis : Ensure ≥99.5% purity via iterative crystallization or asymmetric catalysis .
  • Differential assay conditions : Test (S)- and (R)-forms under identical receptor expression systems (e.g., HEK293 cells overexpressing 5-HT₂A) .
  • Metabolic stability studies : Use liver microsomes to rule out enantiomer-specific degradation .

Q. Case Study :

  • In serotonin receptor assays, (S)-enantiomers may show 10-fold higher affinity due to optimal steric alignment with the binding pocket, while (R)-forms exhibit off-target effects .

Q. What analytical challenges exist in detecting trace enantiomeric impurities, and how are they addressed?

Methodological Answer:

  • Chiral chromatography : Use ultra-sensitive columns (e.g., Chiralcel OX-H) with LOQ ≤0.1% .
  • Mass spectrometry coupling : LC-MS/MS with MRM mode to distinguish enantiomer-specific fragments .
  • Crystallographic monitoring : Track impurity phase formation via powder XRD during scale-up .

Q. Example Workflow :

Sample prep : Derivatize with Marfey’s reagent for UV detection.

LC-MS/MS : Monitor m/z transitions unique to the (R)-enantiomer.

Validation : Spike recovery tests (90–110%) to confirm method accuracy .

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